molecular formula C11H12N2O3 B12815295 Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B12815295
M. Wt: 220.22 g/mol
InChI Key: HGDYONGBMAZAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1352398-15-2) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a methoxy group at position 7 and an ester group at position 2. Its molecular formula is C₁₁H₁₂N₂O₃ (MW: 220.23).

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-13-9(8)5-4-6-10(13)15-2/h4-7H,3H2,1-2H3

InChI Key

HGDYONGBMAZAHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2N=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of ethanol with benzyl magnesium bromide to obtain ethanol magnesium bromide, which is then reacted with 2-methoxyethyl acetate to form the corresponding carboxylic acid ethyl ester product . Another method involves the acetyl methoxylation reaction, where specific steps include reacting ethanol with benzyl magnesium bromide followed by 2-methoxyethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further derivatization.

Conditions and Outcomes

Reagent SystemTemperatureTime (h)Yield (%)ProductSource
2M HCl (aqueous)Reflux6827-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
1M NaOH (ethanol/H₂O)80°C478Same as above

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with basic conditions favoring saponification and acidic conditions promoting direct hydrolysis .

Nucleophilic Substitution at the Methoxy Group

The methoxy group at position 7 participates in demethylation or substitution reactions under strong nucleophilic conditions.

Example Reaction
Treatment with boron tribromide (BBr₃) in dichloromethane at −78°C selectively demethylates the methoxy group, yielding 7-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate . This intermediate is pivotal for synthesizing sulfonate or alkylated derivatives.

Key Data

  • Reagent : BBr₃ (1.2 eq)

  • Solvent : CH₂Cl₂

  • Yield : 68%

  • Characterization : ¹H NMR shows disappearance of the methoxy singlet (δ 3.90 ppm) and emergence of a broad phenolic OH signal .

Cycloaddition Reactions

The pyrazolo[1,5-a]pyridine core participates in [3+2] oxidative cycloadditions with alkynylphosphonates, enabling the construction of complex heterocycles.

General Procedure

  • Reactant : Diethyl ethynylphosphonate (1.2 eq)

  • Catalyst : Fe(NO₃)₃·9H₂O (10 mol%)

  • Solvent : DMSO, 80°C, 12 h

  • Yield : 65–78% (pyrazolo[1,5-a]pyridine-3-phosphonates)

Mechanistic Insight
The reaction proceeds via in situ generation of pyridinium-N-imines, which undergo regioselective cycloaddition with alkynes. Fe³⁺ facilitates oxidative aromatization of the intermediate dihydropyrazolopyridine .

Reduction of the Ester Group

The ethyl ester is reduced to a primary alcohol using strong hydride donors.

Representative Protocol

  • Reagent : LiAlH₄ (3 eq) in anhydrous THF

  • Conditions : 0°C to reflux, 2 h

  • Yield : 70% (3-(hydroxymethyl)-7-methoxypyrazolo[1,5-a]pyridine)

  • Side Reaction : Over-reduction of the aromatic system is avoided by maintaining stoichiometric control .

Electrophilic Aromatic Substitution

The electron-rich pyrazolo[1,5-a]pyridine ring undergoes nitration and halogenation at specific positions.

Nitration Example

  • Reagent : HNO₃/H₂SO₄ (1:3)

  • Position : C-5 (para to methoxy group)

  • Yield : 58% (5-nitro derivative)

  • Regioselectivity : Directed by the methoxy group’s electron-donating effect.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Conditions : K₂CO₃, dioxane/H₂O, 100°C

  • Scope : Arylboronic acids install substituents at C-5 or C-7.

Condensation Reactions

The ester group reacts with amines to form amides, enhancing bioactivity profiles.

Amidation Protocol

  • Reagent : Primary/secondary amines (1.5 eq)

  • Activator : HATU, DIPEA

  • Solvent : DMF, rt, 12 h

  • Yield : 75–90%

Comparative Analysis of Methodologies

Reaction TypeKey AdvantageLimitationOptimal Source
HydrolysisHigh yielding, scalableRequires strong acids/bases
CycloadditionBuilds complex scaffoldsRequires Fe³⁺ catalyst
Cross-CouplingIntroduces diverse aryl groupsSensitive to oxygen/moisture

Scientific Research Applications

Biological Activities

Research has identified several key biological activities associated with Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate:

Anticancer Activity

This compound has shown promising anticancer properties through various mechanisms:

  • Inhibition of Tumor Growth : Studies indicate that this compound can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
  • Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell migration. Molecular docking studies suggest interaction with key targets involved in cancer progression such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2) .

Antimicrobial Activity

This compound also exhibits significant antimicrobial effects:

  • Activity Against Bacteria : this compound has demonstrated effectiveness against various bacterial strains, including drug-resistant strains.
  • Minimum Inhibitory Concentration (MIC) : Preliminary studies have reported MIC values indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Kinase Inhibition

Recent studies have highlighted the compound's potential in inhibiting specific kinases involved in disease pathways:

  • Selectivity for Kinases : this compound has been evaluated for its selectivity against human kinases involved in cancer signaling pathways. It shows promise in selectively targeting kinases that are overactive in cancer cells .

Applications in Drug Development

The diverse biological activities of this compound position it as a candidate for further development in therapeutic applications:

  • Cancer Therapeutics : Given its ability to inhibit tumor growth and induce apoptosis, this compound is being explored as a potential lead compound for developing new anticancer therapies.
  • Infectious Disease Treatment : Its antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

  • Anticancer Efficacy Study : A study demonstrated that derivatives based on this scaffold showed significant inhibitory effects on MCF-7 and A549 cell lines with IC50 values ranging from 5.0 µM to 8.0 µM .
  • Antimicrobial Efficacy Study : Research indicated that derivatives exhibited MIC values as low as 12 µg/mL against E. coli, showcasing their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

Ethyl 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 909717-95-9)
  • Structural Difference : Methoxy group at position 4 instead of 6.
  • Impact : Positional isomerism affects electronic distribution and steric interactions. The 4-methoxy derivative may exhibit altered binding affinities in biological targets compared to the 7-methoxy analogue .
Ethyl 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 16205-45-1)
  • Structural Difference : Methyl group at position 7 instead of methoxy.
  • Impact : The methyl group is less polar, increasing lipophilicity (logP ~1.5 vs. ~1.2 for 7-methoxy), which may enhance membrane permeability but reduce solubility in aqueous media .

Halogen-Substituted Derivatives

Ethyl 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-93-7)
  • Structural Difference : Bromine at position 3.
  • Impact : Bromine’s electron-withdrawing nature enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. This derivative is widely used in fragment-based drug discovery .
Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
  • Synthetic Utility : Bromine at position 6 allows regioselective modifications. Used as an intermediate in HIV-1 reverse transcriptase inhibitor development .

Carboxylic Acid Derivatives

4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid (17)
  • Structural Difference : Ester hydrolyzed to carboxylic acid.
  • Impact : Increased polarity (logP ~0.5) improves solubility but reduces cell permeability. Useful for conjugation or salt formation in prodrug design .

Physicochemical Properties

Compound Molecular Weight logP* Melting Point (°C) Solubility (mg/mL)
Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 220.23 ~1.2 Not reported ~10 (DMSO)
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 220.23 ~1.3 Not reported ~8 (DMSO)
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate 204.23 ~1.5 Not reported ~15 (DMSO)
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate 269.09 ~2.0 140–142 ~5 (DMSO)

*Estimated using ChemAxon software.

Stability and Reactivity

  • Ester Hydrolysis : The 3-carboxylate ester is stable under acidic conditions but hydrolyzes in basic media (e.g., LiOH/THF:MeOH:H₂O) to yield carboxylic acids .
  • Halogen Reactivity : Bromine at position 5 or 6 enables palladium-catalyzed cross-coupling (e.g., with boronic acids), a key step in diversifying the core structure .

Biological Activity

Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities. The molecular formula for this compound is C11H12N2O3C_{11}H_{12}N_{2}O_{3}. The presence of the methoxy group at the 7-position is believed to influence its biological interactions and pharmacological effects.

The mechanism of action for this compound involves interactions with specific enzymes or receptors. Research indicates that it may modulate various signaling pathways by binding to molecular targets, which could include kinases involved in cancer progression or microbial resistance mechanisms. Further studies are required to elucidate these interactions in detail.

Antimicrobial Activity

This compound has shown promising antimicrobial properties in several studies:

  • In vitro Studies : Compounds similar to this compound were evaluated for their activity against a range of pathogens. For instance, analogs exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 50 µg/mL .
  • Mechanism : The antimicrobial action is thought to be mediated through the inhibition of cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Line Studies : In assays involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), compounds from the pyrazolo series demonstrated IC50 values ranging from 10 to 30 µM, indicating potent cytotoxic effects .
  • Selectivity : Notably, some studies have reported a selectivity index (SI) greater than 50 for certain derivatives, suggesting that these compounds can selectively target cancer cells while sparing normal cells .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityModel SystemIC50 Value (µM)Selectivity Index
AntimicrobialE. coli<50N/A
AntimicrobialS. aureus<50N/A
AnticancerMCF-715>50
AnticancerHeLa20>50

Case Studies

Several case studies have highlighted the efficacy of pyrazolo derivatives in preclinical settings:

  • Study on HIV-1 Reverse Transcriptase : A fragment-based approach identified derivatives similar to this compound that inhibited HIV-1 reverse transcriptase with IC50 values below 50 µM. This suggests potential for development as antiretroviral agents .
  • In Vivo Efficacy : In animal models, compounds were shown to reduce tumor size significantly when administered at doses of 10 mg/kg twice daily over a period of two weeks .

Q & A

Q. What are the standard synthetic routes for Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by methoxy substitution at position 6. For example, Koidan et al. (2024) reported a two-step process:

Condensation of ethyl 3-amino-1H-pyrazole-4-carboxylate with enaminones in ethanol under ultrasonic irradiation (60–65°C, 12–18 minutes) .

Methoxylation at position 7 using cesium carbonate and methylating agents in DMF .
Yields range from 66% to 96%, with crystallization (ethanol/DMF) as the final purification step .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on:
  • 1H/13C NMR : Key peaks include the ester carbonyl (δ ~170 ppm in 13C NMR) and methoxy protons (δ ~3.9 ppm in 1H NMR) .
  • FT-IR : Ester C=O stretching at 1701–1730 cm⁻¹ and aromatic C=C at 1603–1622 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 269 [MH]⁺ for ethyl 7-pyridyl derivatives) .
    A representative 1H NMR dataset for a 7-substituted analog includes:
Proton Environmentδ (ppm)Multiplicity
CH3 (ester)1.44triplet
OCH3 (methoxy)3.99singlet
Aromatic H (C5)9.17singlet

Advanced Research Questions

Q. How do electronic and steric factors influence regioselectivity in functionalizing position 7?

  • Methodological Answer : Regioselectivity at position 7 is controlled by:
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the ring, directing substitution to para positions. Methoxy groups, being electron-donating, enhance nucleophilic aromatic substitution at ortho/para sites .
  • Steric Hindrance : Bulky substituents (e.g., benzyl) reduce accessibility to position 7, favoring alternative sites. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
    Example: Ethyl 7-methyl derivatives show reduced reactivity at position 7 due to methyl group steric hindrance .

Q. How can researchers resolve contradictions in synthetic yields under varying conditions?

  • Methodological Answer : Contradictions arise from:
  • Solvent Polarity : Polar aprotic solvents (DMF) improve solubility of intermediates but may promote side reactions vs. ethanol .
  • Catalyst Choice : KHSO4 in water/ethanol increases yields (83–96%) compared to cesium carbonate in DMF (66%) .
    Resolution Strategy :
  • Use design of experiments (DoE) to optimize parameters (temperature, solvent, catalyst).
  • Monitor reaction progress via TLC or in-situ IR to identify side products .

Q. What methodologies are used to predict biological activity of 7-methoxy derivatives?

  • Methodological Answer :
  • In Silico Docking : Pyrazolo[1,5-a]pyridine scaffolds are docked into target proteins (e.g., HIV-1 reverse transcriptase) using AutoDock Vina. The methoxy group enhances hydrogen bonding with active sites .
  • Structure-Activity Relationship (SAR) : Compare IC50 values of analogs. For example, replacing methoxy with acetyl (logP = 1.2 vs. 0.8) increases membrane permeability but reduces solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.